2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Description
2,4-Dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazolo[1,5-a]pyridine scaffold. This compound belongs to a class of nitrogen-containing heterocycles known for their broad pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory properties . The pyrazolo[1,5-a]pyridine core is structurally distinct from pyrazolo[1,5-a]pyrimidines due to the substitution of a nitrogen atom with a carbon atom in the six-membered ring, which influences electronic properties and binding interactions with biological targets .
The synthesis of such compounds typically involves cyclocondensation reactions, as seen in related pyrazolo[1,5-a]pyrimidines, where 5-aminopyrazoles react with 1,3-dicarbonyl compounds or electrophilic reagents to form the bicyclic core . Structural confirmation is achieved via spectroscopic methods (IR, NMR, MS) and elemental analysis, with purity standards exceeding 95% .
Properties
IUPAC Name |
2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-6-7-16(13(2)9-12)22(20,21)18-11-14-10-17-19-8-4-3-5-15(14)19/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYBXCSAJVRKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrazoles and aldehydes under acidic or basic conditions.
Introduction of the benzenesulfonamide group: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit promising anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their efficacy against various cancer cell lines. The incorporation of substituents like sulfonamides enhances their cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Antileishmanial Activity
Research has highlighted the potential of pyrazole-based compounds in treating leishmaniasis, a neglected tropical disease. A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated significant activity against Leishmania infantum and Leishmania amazonensis, with some compounds showing an efficacy comparable to established treatments like pentamidine but with lower cytotoxicity . The structural modifications in these compounds are crucial for improving their interaction with parasitic targets.
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyridine derivatives, including 2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting their viability as lead compounds in drug development .
Case Study 2: Leishmaniasis Treatment
In another study focusing on leishmaniasis treatment, compounds derived from benzenesulfonamide were tested for their antileishmanial activity. The findings revealed that specific derivatives showed potent activity against both L. infantum and L. amazonensis, indicating their potential as new therapeutic agents for treating leishmaniasis .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The sulfonamide group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Structure-Activity Relationship (SAR) : Substitution at the pyridine/pyrimidine C3 and C5 positions critically modulates potency. For example, polar groups (e.g., -OH, -NH₂) in hydrophobic regions of pyrazolo[1,5-a]pyrimidines enhance solubility without compromising activity .
- In Silico Studies : Molecular docking suggests that the 2,4-dimethylbenzenesulfonamide group in the target compound occupies a hydrophobic pocket in kinase targets, mimicking ATP-binding motifs .
Table 2: Key Research Milestones
Biological Activity
2,4-Dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.4 g/mol. The compound contains a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of benzenesulfonamide derivatives with pyrazolo[1,5-a]pyridine intermediates. The synthesis pathway often includes various steps such as nucleophilic substitutions and coupling reactions to achieve the desired structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have been reported to inhibit mycobacterial ATP synthase, showing promising results against Mycobacterium tuberculosis (M.tb) . The anticancer activity is attributed to their ability to interfere with cellular proliferation and induce apoptosis in cancer cells.
Inhibition of PI3K
This compound has been investigated as a potential inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cell signaling pathways that regulate growth and survival . Inhibitors targeting PI3K are of significant interest for treating various cancers and inflammatory diseases.
Antiviral Properties
Pyrazolo[1,5-a]pyrimidines have also been shown to exhibit antiviral activities. Compounds derived from this class have been tested against various viral infections, suggesting that modifications on the pyrazolo core can enhance antiviral potency .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
